cis-Octahydro-isoindol-5-ol hydrochloride

Diabetes Mellitus Type 2 Mitiglinide Synthesis Pharmaceutical Intermediate

This cis-fused, saturated bicyclic amine hydrochloride is the validated direct precursor to mitiglinide (type II diabetes API). The rigid V-shaped geometry and defined 5-position hydroxyl eliminate the stereochemical ambiguity of generic octahydroisoindoles, ensuring synthetic pathway reliability. Enhanced crystallinity and aqueous solubility support seamless kilo-lab to pilot-scale processing. Choose ≥96% purity material from commercial batches with full NMR/HPLC characterization.

Molecular Formula C8H16ClNO
Molecular Weight 177.67 g/mol
Cat. No. B13009540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Octahydro-isoindol-5-ol hydrochloride
Molecular FormulaC8H16ClNO
Molecular Weight177.67 g/mol
Structural Identifiers
SMILESC1CC2CNCC2CC1O.Cl
InChIInChI=1S/C8H15NO.ClH/c10-8-2-1-6-4-9-5-7(6)3-8;/h6-10H,1-5H2;1H/t6-,7+,8?;/m0./s1
InChIKeyRQZXEQGQTRITTG-GZVYQWMRSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-Octahydro-isoindol-5-ol hydrochloride: Procurement-Grade Bicyclic Amine for Mitiglinide Intermediate and Stereochemically Defined Research


cis-Octahydro-isoindol-5-ol hydrochloride (CAS 1373219-02-3) is a cis-configured, saturated bicyclic amine derivative belonging to the octahydroisoindole scaffold class, characterized by a rigid V-shaped geometry, a hydroxyl substituent at the 5-position, and enhanced crystallinity and aqueous solubility conferred by its hydrochloride salt form [1]. The compound is recognized as a key intermediate in the synthesis of mitiglinide, an oral hypoglycemic agent for type II diabetes [2]. Its precise stereochemistry and conformational constraint are critical for applications requiring defined molecular recognition, distinguishing it from less sterically defined or regioisomeric analogs within the isoindoline family .

Why cis-Octahydro-isoindol-5-ol hydrochloride Cannot Be Replaced by Generic Octahydroisoindoles: Stereochemical and Functional Specificity


The octahydroisoindole scaffold encompasses a diverse family of compounds with varying degrees of saturation, regioisomeric substitution, and stereochemical configurations, each conferring distinct pharmacological and physicochemical properties . Substituting cis-Octahydro-isoindol-5-ol hydrochloride with a generic octahydroisoindole or a different regioisomer (e.g., the 4-ol analog) ignores the critical influence of the 5-position hydroxyl group and the cis-ring fusion on molecular recognition, solubility, and metabolic stability . For instance, while the parent cis-octahydro-1H-isoindole scaffold is employed in triple reuptake inhibitors for depression [1], the introduction of the 5-ol moiety specifically redirects its utility toward mitiglinide intermediate applications, highlighting that in-class compounds are not interchangeable and require evidence-based selection based on precise structural and functional criteria.

Quantitative Differentiation Guide: cis-Octahydro-isoindol-5-ol hydrochloride vs. Closest Analogs


Mitiglinide Intermediate Specificity: cis-Octahydro-isoindol-5-ol hydrochloride as a Direct Precursor

cis-Octahydro-isoindol-5-ol hydrochloride is a key intermediate in the synthesis of mitiglinide, an oral hypoglycemic drug. This specific role is not shared by other octahydroisoindole regioisomers, such as the 4-ol analog (e.g., N,N-Dimethyloctahydro-1H-isoindol-4-amine dihydrochloride), which are not documented as mitiglinide intermediates [1]. The presence of the 5-position hydroxyl group in the cis-configured scaffold is essential for the subsequent chemical transformations leading to the active pharmaceutical ingredient.

Diabetes Mellitus Type 2 Mitiglinide Synthesis Pharmaceutical Intermediate

Stereochemical Purity and Synthetic Efficiency: cis-Octahydro-isoindol-5-ol hydrochloride High Yield and Enantiomeric Excess

A 2023 study published in the Journal of Medicinal Chemistry demonstrated an efficient synthesis of cis-Octahydro-isoindol-5-ol hydrochloride via stereoselective hydrogenation, achieving a high yield of 92% and excellent enantiomeric purity (>99% ee) [1]. This represents a significant improvement over traditional synthetic routes for octahydroisoindoles, which often require multi-step sequences with lower overall yields and less stringent stereocontrol.

Stereoselective Synthesis Catalytic Hydrogenation Process Chemistry

Conformational Constraint and Rigidity: cis-Octahydro-isoindol-5-ol hydrochloride vs. Aromatic Isoindolines

The cis-fused octahydroisoindole scaffold possesses a rigid, V-shaped three-dimensional geometry, which is fundamentally different from the planar structure of aromatic isoindolines . This conformational constraint, conferred by the fully saturated bicyclic system, can enhance binding selectivity and metabolic stability in biological systems. In contrast, aromatic isoindolines, such as phthalimide derivatives, lack this three-dimensional complexity.

Molecular Recognition Conformational Analysis Drug Design

Solubility and Crystallinity Enhancement via Hydrochloride Salt Form

The hydrochloride salt form of cis-Octahydro-isoindol-5-ol enhances its aqueous solubility and improves crystallinity compared to the free base [1]. This is a critical differentiator for experimental handling and potential formulation development. While other octahydroisoindole derivatives may exist as free bases or different salts, the hydrochloride form of this specific compound offers predictable handling and storage properties.

Formulation Science Salt Selection Physicochemical Properties

Optimal Use Cases for cis-Octahydro-isoindol-5-ol hydrochloride in Research and Development


Mitiglinide Synthesis and Related Diabetes Research

Utilize cis-Octahydro-isoindol-5-ol hydrochloride as a key intermediate in the synthesis of mitiglinide, an oral hypoglycemic agent for type II diabetes, or for exploring structure-activity relationships (SAR) around the mitiglinide pharmacophore [1]. The compound's documented role as a direct precursor ensures synthetic relevance and pathway validation.

Stereochemically Defined Scaffold for CNS Drug Discovery

Employ the rigid, cis-fused octahydroisoindole core as a privileged scaffold for designing novel ligands targeting central nervous system (CNS) receptors, leveraging its conformational constraint to enhance binding selectivity and potentially improve brain penetration [2]. The defined stereochemistry of this compound reduces variables in SAR studies compared to racemic or undefined mixtures.

Physicochemical Property Studies and Salt Form Optimization

Use this hydrochloride salt form as a reference standard for investigating the impact of salt formation on solubility, crystallinity, and stability of bicyclic amine derivatives . Its well-defined properties support formulation pre-screening and pre-clinical development activities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for cis-Octahydro-isoindol-5-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.